5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one
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Overview
Description
5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one is an organic compound with a complex structure that includes a tert-butoxymethyl group, an amino group, a phenyl group, and a hex-4-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of alkylation and amination reactions. For instance, the tert-butoxymethyl group can be introduced through the reaction of tert-butyl alcohol with a suitable alkylating agent. The amino group can be added via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-Butoxymethyl)amino]-1-phenylpent-4-en-3-one
- 5-[(tert-Butoxymethyl)amino]-1-phenylbut-4-en-3-one
Uniqueness
5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one is unique due to its specific structural features, such as the length of the carbon chain and the presence of both a tert-butoxymethyl group and a phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65409-04-3 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxymethylamino]-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C17H25NO2/c1-14(18-13-20-17(2,3)4)12-16(19)11-10-15-8-6-5-7-9-15/h5-9,12,18H,10-11,13H2,1-4H3 |
InChI Key |
HLYFMKVEDLCPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC1=CC=CC=C1)NCOC(C)(C)C |
Origin of Product |
United States |
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